![molecular formula C10H13NO4 B14205374 3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 792157-87-0](/img/structure/B14205374.png)
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[320]hept-2-ene-2-carboxylic acid is a complex organic compound featuring a bicyclic structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid typically involves a multi-step process. One common method starts with the reaction of 4-methylthioazetidin-2-one with ethyl α-diazoacetoacetate in the presence of rhodium(II) acetate as a catalyst . This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired bicyclic compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学的研究の応用
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用機序
The mechanism of action of 3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s bicyclic structure and functional groups allow it to form stable complexes with these targets, modulating their behavior and resulting in various biological effects.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound shares a similar bicyclic structure but differs in its functional groups and overall reactivity.
7-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring system and functional groups, used in various synthetic applications.
6-Aminopenicillanic acid: A structurally related compound with significant applications in antibiotic synthesis.
Uniqueness
3-Ethyl-6,6-dimethyl-7-oxo-4-oxa-
特性
CAS番号 |
792157-87-0 |
|---|---|
分子式 |
C10H13NO4 |
分子量 |
211.21 g/mol |
IUPAC名 |
3-ethyl-6,6-dimethyl-7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-4-5-6(7(12)13)11-8(14)10(2,3)9(11)15-5/h9H,4H2,1-3H3,(H,12,13) |
InChIキー |
XMXJBVPFJORNJO-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N2C(O1)C(C2=O)(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


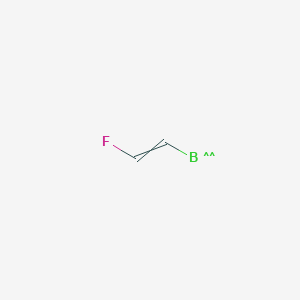
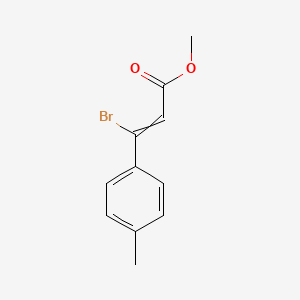
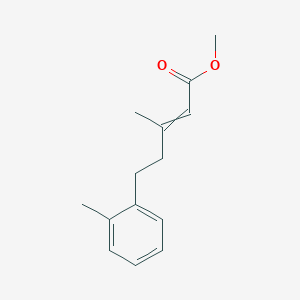
oxophosphanium](/img/structure/B14205320.png)
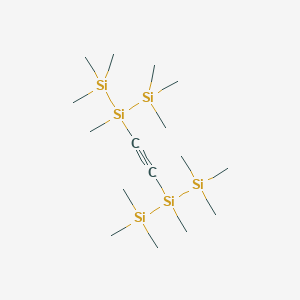
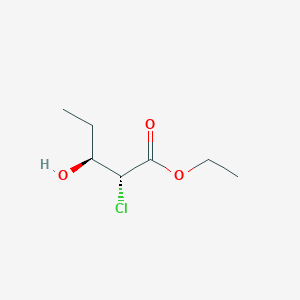
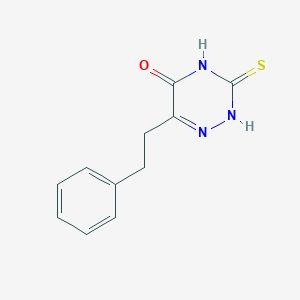

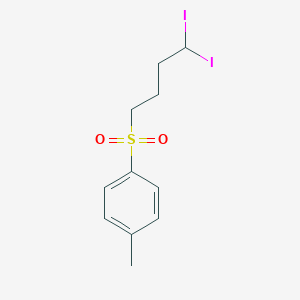

![Glycine, N-[1-oxo-3-[3-(trifluoromethyl)phenyl]-2-propenyl]-](/img/structure/B14205361.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(2-nitrophenyl)-](/img/structure/B14205363.png)
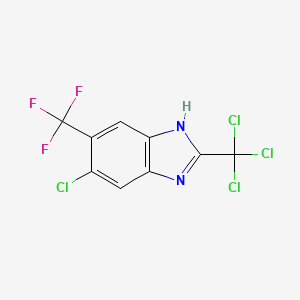
![4-[(6-Bromohexyl)oxy]-4'-fluoro-1,1'-biphenyl](/img/structure/B14205383.png)
